molecular formula C11H16N2O B13287620 N-(oxan-4-ylmethyl)pyridin-3-amine

N-(oxan-4-ylmethyl)pyridin-3-amine

Cat. No.: B13287620
M. Wt: 192.26 g/mol
InChI Key: MGYHCZWHPMLGDT-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)pyridin-3-amine: is a chemical compound with the molecular formula C11H16N2O It is characterized by the presence of a pyridine ring and an oxane (tetrahydropyran) ring connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)pyridin-3-amine typically involves the reaction of pyridine derivatives with oxane derivatives. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with an oxane derivative in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.

    Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

N-(oxan-4-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

N-(oxan-4-ylmethyl)pyridin-3-amine can be compared with other similar compounds, such as:

    N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the oxane ring.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a methyl group instead of the oxane ring.

    N-(pyridin-3-ylmethyl)pyridin-3-amine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

The uniqueness of this compound lies in the presence of the oxane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-2-11(9-12-5-1)13-8-10-3-6-14-7-4-10/h1-2,5,9-10,13H,3-4,6-8H2

InChI Key

MGYHCZWHPMLGDT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=CN=CC=C2

Origin of Product

United States

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